molecular formula C4H8F2OS B2703692 2-(2,2-Difluoroethoxy)ethanethiol CAS No. 1555211-79-4

2-(2,2-Difluoroethoxy)ethanethiol

Cat. No.: B2703692
CAS No.: 1555211-79-4
M. Wt: 142.16
InChI Key: VHNHRCUXBLSAIZ-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)ethanethiol: is an organosulfur compound with the molecular formula C4H8F2OS It is characterized by the presence of a thiol group (-SH) and a difluoroethoxy group (-OCH2CF2-)

Scientific Research Applications

Chemistry: 2-(2,2-Difluoroethoxy)ethanethiol is used as a building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of thiol-containing compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: Potential applications in medicine include the development of new drugs and therapeutic agents. The thiol group is known for its antioxidant properties, which could be leveraged in drug design.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various chemical processes and formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluoroethoxy)ethanethiol typically involves the reaction of 2,2-difluoroethanol with an appropriate thiolating agent. One common method is the reaction of 2,2-difluoroethanol with thiourea followed by hydrolysis to yield the desired thiol compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiol group in 2-(2,2-Difluoroethoxy)ethanethiol can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted products depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)ethanethiol is largely dependent on its functional groups. The thiol group can interact with various molecular targets, including enzymes and proteins, through the formation of disulfide bonds. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

    2-(2,2-Difluoroethoxy)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.

    2-(2,2-Difluoroethoxy)ethane: Lacks the thiol group, making it less reactive in certain chemical reactions.

Uniqueness: 2-(2,2-Difluoroethoxy)ethanethiol is unique due to the presence of both a thiol group and a difluoroethoxy group.

Properties

IUPAC Name

2-(2,2-difluoroethoxy)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F2OS/c5-4(6)3-7-1-2-8/h4,8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNHRCUXBLSAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1555211-79-4
Record name 2-(2,2-difluoroethoxy)ethane-1-thiol
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